5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
"5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide" is a chemical compound that can be categorized within the broader class of benzofuran derivatives. These compounds are known for their diverse pharmacological activities and are of interest in various fields of chemical and pharmaceutical research. The introduction of chloro, dimethoxyphenyl, and carboxamide groups suggests modifications aimed at altering the physical, chemical, and possibly biological properties of the benzofuran core.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves cyclization reactions and the incorporation of functional groups through various organic synthesis methods. For example, similar compounds have been synthesized through reactions involving key intermediates like 2H-pyran-2-ones, facilitated by conditions that promote cyclization and subsequent functionalization (Kranjc et al., 2012). These methods highlight the importance of selecting appropriate reactants and conditions to introduce specific groups like chloro, dimethoxyphenyl, and carboxamide into the benzofuran framework.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including those with substitutions like chloro, dimethoxyphenyl, and carboxamide groups, is characterized by X-ray crystallography and computational modeling. These techniques provide insights into the compound's conformation, intramolecular interactions, and the effects of substituents on the overall molecular geometry. The crystal structure of similar compounds reveals details about molecular packing, hydrogen bonding, and π-π interactions, which are crucial for understanding the compound's stability and reactivity (Kranjc et al., 2012).
properties
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-10-13-8-11(19)4-7-15(13)24-17(10)18(21)20-14-6-5-12(22-2)9-16(14)23-3/h4-9H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJDJRAXZQNVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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